molecular formula C22H22ClNO2 B223914 2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol

2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol

Cat. No. B223914
M. Wt: 367.9 g/mol
InChI Key: MCUIDBVFNHZYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol, also known as C16H20ClNO2, is a chemical compound that has been widely studied in scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry and drug discovery.

Scientific Research Applications

2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has been studied for its potential as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. Additionally, it has been shown to exhibit antitumor, antifungal, and antibacterial activities, making it a potential candidate for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol. One direction is to further investigate its mechanism of action and molecular targets. Additionally, it may be worthwhile to study its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Finally, it may be useful to explore its potential as a chiral auxiliary in asymmetric synthesis.

Synthesis Methods

The synthesis of 2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol involves the reaction of 2-[(2-chlorobenzyl)oxy]benzaldehyde with 1-phenylethylamine in the presence of a reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

properties

Molecular Formula

C22H22ClNO2

Molecular Weight

367.9 g/mol

IUPAC Name

2-[[2-[(2-chlorophenyl)methoxy]phenyl]methylamino]-1-phenylethanol

InChI

InChI=1S/C22H22ClNO2/c23-20-12-6-4-11-19(20)16-26-22-13-7-5-10-18(22)14-24-15-21(25)17-8-2-1-3-9-17/h1-13,21,24-25H,14-16H2

InChI Key

MCUIDBVFNHZYAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CC=C2OCC3=CC=CC=C3Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CC=C2OCC3=CC=CC=C3Cl)O

Origin of Product

United States

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